2-Octanoyloxazole

Vue d'ensemble

Description

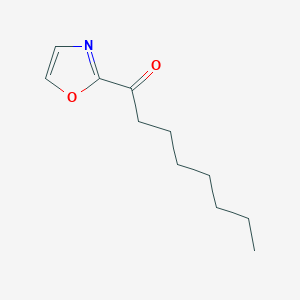

2-Octanoyloxazole is a heterocyclic organic compound that has garnered significant attention due to its unique chemical structure and potential applications in various fields. It is a derivative of oxazole, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The octanoyl group attached to the oxazole ring enhances its chemical properties, making it a promising candidate for scientific research and industrial applications.

Applications De Recherche Scientifique

2-Octanoyloxazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of new antibiotics and anticancer agents.

Industry: Utilized in the production of polymers and materials with unique properties for biomedical applications

Mécanisme D'action

Target of Action

Oxazole derivatives, a class to which 2-octanoyloxazole belongs, have been reported to exhibit a wide spectrum of biological activities They have been found to interact with various biological targets, influencing numerous physiological processes

Mode of Action

Oxazole derivatives are known to interact with their targets at the cellular level, inducing functional or anatomical changes . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Oxazole derivatives have been reported to influence various biochemical pathways, notably the glyoxalase system and ascorbate-glutathione pathway, which play roles in maintaining cellular homeostasis and detoxifying reactive oxygen species

Pharmacokinetics

Oxazolidinones, a related class of compounds, are known to have potent antimicrobial activity and their pharmacokinetics have been studied . .

Result of Action

Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities

Action Environment

It is known that environmental factors can significantly impact the action of many chemicals . Factors such as temperature, pH, and the presence of other substances can influence a compound’s stability, efficacy, and mode of action

Analyse Biochimique

Biochemical Properties

2-Octanoyloxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound can act as a substrate for these enzymes, leading to its metabolism and subsequent biochemical effects. Additionally, this compound has been shown to interact with certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate the activity of transcription factors such as nuclear factor erythroid-derived 2-related factor 2 (Nrf2), which plays a crucial role in the cellular antioxidant response . Furthermore, this compound impacts gene expression and cellular metabolism by altering the expression of genes involved in detoxification and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the context of the biochemical reaction. For instance, it can inhibit certain cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce adaptive cellular responses, including upregulation of detoxification pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a pivotal role in the initial oxidation of this compound, followed by conjugation reactions that enhance its solubility and facilitate excretion. These metabolic processes are essential for regulating the compound’s bioavailability and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also dependent on its interaction with plasma proteins and its ability to cross biological barriers.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound is crucial for its role in modulating cellular processes and biochemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanoyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide packed in a flow reactor .

Industrial Production Methods: Industrial production of this compound can be achieved through a metal-free cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method allows for the efficient conversion of N-propargylamides to oxazole derivatives under visible light irradiation .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Octanoyloxazole undergoes various chemical reactions, including:

Oxidation: Oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.

Substitution: Electrophilic substitution reactions facilitated by the electron-rich nature of the oxazole ring.

Cyclization: Formation of oxazole derivatives through cyclodehydration of β-hydroxy amides.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

Substitution: Various electrophiles under mild conditions.

Cyclization: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or (diacetoxyiodo)benzene (PIDA) with lithium iodide

Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .

Comparaison Avec Des Composés Similaires

Oxazole: The parent compound, characterized by a five-membered ring with one oxygen and one nitrogen atom.

Benzoxazole: Contains a fused benzene ring, enhancing its stability and biological activity.

Thiazole: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.

Uniqueness: Its ability to undergo diverse chemical reactions and its promising bioactivity make it a valuable compound for scientific research and industrial use .

Activité Biologique

2-Octanoyloxazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxazole ring structure, which contributes to its biological activity. The compound can be synthesized through various chemical reactions involving substituted benzenesulphonyl chlorides and amino acids.

Biological Activities

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vivo studies have shown that it effectively inhibits carrageenan-induced rat paw edema, a common model for assessing anti-inflammatory activity. For instance, compounds derived from this compound displayed inhibition rates of up to 94.69% at various time intervals post-administration .

Table 1: Inhibitory Effects of this compound on Carrageenan-Induced Edema

| Time (hours) | Inhibition Rate (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

2. Antimicrobial Activity

In vitro tests have indicated that this compound possesses notable antimicrobial properties against various pathogens. For example, it demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

3. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated, showing promising results in reducing oxidative stress markers in cellular models. This activity is crucial as it may contribute to the compound's overall therapeutic effects.

Case Studies

Several studies have explored the biological activity of derivatives of oxazole compounds, including this compound:

- Study on Anti-inflammatory Effects : A study conducted on rats revealed that derivatives of oxazole significantly reduced inflammation markers when administered before inflammatory stimuli .

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of various oxazole derivatives showed that those with longer alkyl chains, like octanoyl groups, exhibited enhanced activity against both gram-positive and gram-negative bacteria .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anti-inflammatory Mechanism : The compound appears to inhibit the synthesis of pro-inflammatory mediators such as prostaglandins, thereby reducing inflammation .

- Antimicrobial Mechanism : Its efficacy against bacteria may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways within the pathogens .

Propriétés

IUPAC Name |

1-(1,3-oxazol-2-yl)octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-10(13)11-12-8-9-14-11/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDIBSKKIDXLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642037 | |

| Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-36-6 | |

| Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.